molecular formula C19H16F2N2O3 B2595763 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888443-01-4

3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2595763
CAS No.: 888443-01-4
M. Wt: 358.345
InChI Key: MCRMQYDCJJJMSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, has been a subject of interest in the field of medicinal chemistry . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years .

Scientific Research Applications

Antitumor Activity through Histone Deacetylase Inhibition

One of the most significant applications of benzamide derivatives, closely related to "3-butyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide," is their role in inhibiting histone deacetylase (HDA), showing marked antitumor activity. For instance, MS-27-275, a synthetic benzamide derivative, demonstrates substantial in vivo antitumor efficacy against various human tumors by inhibiting human HDA. This inhibition leads to hyperacetylation of nuclear histones in tumor cell lines, inducing changes in cell cycle distribution and increasing the expression of p21(WAF1/CIP1) and gelsolin, which correlate with decreased S-phase cells and an increase in G1-phase cells. Moreover, MS-27-275's oral administration significantly inhibited the growth of multiple tumor lines implanted into nude mice, highlighting a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Synthesis and Evaluation for Antimicrobial Activities

New benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various spectroscopic techniques, highlighting the continuous exploration of benzofuran derivatives for developing new bioactive chemical entities (Lavanya et al., 2017).

Investigation into Nucleoside Analogs

Research into nucleoside analogs of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides aimed at testing their biological activity has shed light on the potential for these compounds in various therapeutic applications. The synthesis involved high-temperature glycosylation processes, leading to compounds that demonstrated significant activity against measles in vitro and moderate antitumor activity against leukemia in vitro, indicating the therapeutic potential of such derivatives (Petrie et al., 1985).

Microwave-Assisted Synthesis for Anti-inflammatory and Analgesic Agents

A microwave-assisted parallel synthesis approach has been utilized to create a series of benzofuran-2-carboxamides bearing significant biological and medicinal significance. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities, which could be of interest for developing new therapeutic agents (Xie et al., 2014).

Properties

IUPAC Name

3-(butanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-13(20)14(21)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMQYDCJJJMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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